3-Amino-5-hydroxybenzoic acid

概述

描述

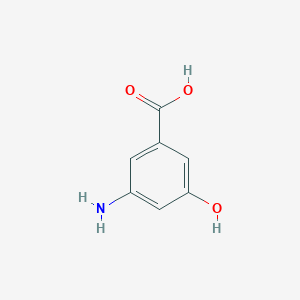

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is an aromatic amino acid with the molecular formula C₇H₇NO₃ and a molecular weight of 153.1 g/mol (CAS 76045-71-1) . It is a critical biosynthetic precursor for the mC₇N unit, a structural hallmark of ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycins . 3,5-AHBA is synthesized via the aminoshikimate pathway, a specialized variant of the shikimate pathway, in actinomycetes such as Amycolatopsis mediterranei and Streptomyces species . This pathway diverges from canonical aromatic amino acid biosynthesis by incorporating an amino group at the C-3 position early in the pathway, leading to the formation of 3,5-AHBA .

Key enzymes in its biosynthesis include AHBA synthase, which catalyzes the terminal step of 3,5-AHBA formation . Genetic inactivation of AHBA synthase abolishes antibiotic production, which is restored upon exogenous supplementation of 3,5-AHBA, confirming its indispensable role .

准备方法

合成路线和反应条件: 3-氨基-5-羟基苯甲酸的合成可以通过多种方法实现。一种常见的方法包括将3-硝基-4-氯苯甲酸硝化,然后还原和水解。 该过程通常包括以下步骤 :

硝化: 将3-硝基-4-氯苯甲酸与氢氧化钠溶液在100-105°C下反应,得到3-硝基-4-羟基苯甲酸。

还原: 然后,将硝基化合物在加压条件下,在95-100°C下使用催化剂还原,得到3-氨基-4-羟基苯甲酸盐酸盐。

水解: 将盐酸盐溶解在水中,用无机碱溶液调节,然后沉淀得到最终产物。

工业生产方法: 3-氨基-5-羟基苯甲酸的工业生产通常采用细菌(如地中海链霉菌和链霉菌)中的氨基莽草酸途径。 该途径为大规模生产该化合物提供了一种可持续且高效的方法 .

化学反应分析

反应类型: 3-氨基-5-羟基苯甲酸会发生多种化学反应,包括:

氧化: 羟基可以被氧化成醌。

还原: 氨基可以被还原成相应的胺。

取代: 由于存在活化基团,该化合物可以进行亲电芳香取代反应。

常用试剂和条件:

氧化: 通常使用高锰酸钾或三氧化铬等试剂。

还原: 在氢化条件下,使用钯碳 (Pd/C) 等催化剂。

取代: 在温和条件下,可以使用溴或氯等卤化剂。

主要形成产物:

氧化: 醌和其他氧化衍生物。

还原: 胺和其他还原衍生物。

取代: 卤代苯甲酸和其他取代衍生物

科学研究应用

Biosynthesis of Antibiotics

AHBA is primarily known for its role in the aminoshikimate pathway , which is crucial for the biosynthesis of ansamycin antibiotics such as rifamycin and actinomycin. The pathway involves several enzymatic steps where AHBA serves as a key intermediate:

- Formation of Kanosamine : The nitrogenous precursor kanosamine is synthesized from other genomic sources.

- Conversion to AHBA : Kanosamine undergoes phosphorylation and transformation through cellular enzymes, ultimately yielding AHBA.

Key enzymes involved include:

- AHBA Synthase : Catalyzes the final steps in AHBA formation.

- Transaminases : Facilitate the transfer of amino groups during biosynthesis .

Enhancing Antibiotic Production

Research has demonstrated that supplementing fermentation media with AHBA significantly increases the yield of various antibiotics. For instance:

- In laboratory settings, the addition of AHBA led to a 2-4 fold increase in the production of mitomycin and other ansamycins compared to control groups without AHBA supplementation .

This enhancement underscores AHBA's dual role as both a biosynthetic precursor and an optimizing agent for antibiotic production processes.

Applications in Genetic Engineering

The gene encoding AHBA synthase has been utilized as a tool in genetic screening for new ansamycins and other AHBA-derived natural products. This application highlights its potential in developing novel antibiotics through genetic manipulation and biotechnological approaches .

Industrial Production Methods

The industrial production of AHBA often involves microbial fermentation processes. Engineered strains of bacteria such as Amycolatopsis mediterranei and Streptomyces are optimized to overproduce AHBA by enhancing the expression of genes involved in the aminoshikimate pathway. This approach allows for large-scale production necessary for commercial antibiotic synthesis .

Case Study 1: Enhanced Yield in Antibiotic Production

In a notable study, researchers observed that adding AHBA to fermentation media during the production of mitomycin resulted in a marked increase in antibiotic yields. The findings indicated that AHBA not only serves as a precursor but also enhances overall productivity, making it a valuable component in antibiotic manufacturing processes .

Case Study 2: Genetic Screening Applications

The use of the AHBA synthase gene in genetic screening has facilitated the discovery of new antibiotic compounds derived from natural products. This application demonstrates how understanding the biosynthetic pathways involving AHBA can lead to innovative approaches in drug development .

Summary Table

| Application Area | Description | Impact |

|---|---|---|

| Biosynthesis of Antibiotics | Key intermediate in the aminoshikimate pathway for ansamycin antibiotics | Essential for antibiotic formation |

| Enhancing Antibiotic Production | Increases yields when supplemented in fermentation media | 2-4 fold increase in yields |

| Genetic Engineering | Used as a tool for genetic screening to discover new antibiotics | Facilitates novel drug development |

| Industrial Production | Microbial fermentation processes optimized for large-scale production | Commercial viability |

作用机制

The mechanism of action of 3-amino-5-hydroxybenzoic acid involves its role as a precursor in the biosynthesis of antibiotics. The compound is converted into various bioactive molecules through enzymatic reactions. For example, in the biosynthesis of ansamycins, the compound undergoes a series of transformations catalyzed by enzymes such as AHBA synthase. These enzymes facilitate the formation of the mC7N unit, a key structural component of ansamycins .

相似化合物的比较

3,5-AHBA belongs to a family of amino-hydroxybenzoic acids, which differ in substituent positions and biological roles. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of 3,5-AHBA and Analogues

Key Differences and Implications

Positional Isomerism: The -NH₂ and -OH group positions dictate biological activity. 3,5-AHBA is uniquely recognized by ansamycin polyketide synthases due to its C5 hydroxyl and C3 amino groups, enabling its role as a starter unit . In contrast, 3-amino-4-hydroxybenzoic acid (C3-NH₂, C4-OH) lacks this specificity and is instead utilized in synthetic heterocycles .

Biosynthetic Pathways: 3,5-AHBA is synthesized via the aminoshikimate pathway, which diverges from the canonical shikimate pathway at 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). A dedicated aminotransferase introduces the C3 amino group early in the pathway . Analogues like 3-amino-4-hydroxybenzoic acid are likely products of post-shikimate modifications or unrelated pathways, as seen in their use for small-molecule synthesis .

Functional Versatility: 3,5-AHBA is exclusively associated with ansamycin/mitomycin biosynthesis, whereas its isomers participate in diverse processes. For example, 4-amino-3-hydroxybenzoic acid is a metabolite in gastritis studies, suggesting roles in human biochemistry .

常见问题

Q. What is the biosynthetic role of AHBA in ansamycin antibiotics, and how is its pathway distinct from the classical shikimate pathway?

Basic Research Focus

AHBA serves as the aromatic starter unit for ansamycin antibiotics (e.g., rifamycin, hygrocins) and mitomycins, forming the mC7N structural core . Its biosynthesis follows the aminoshikimate pathway, a variant of the classical shikimate pathway. Unlike the shikimate pathway, which produces chorismate, the aminoshikimate pathway incorporates an amino group early via intermediates like 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), ultimately yielding AHBA . Key enzymes include AHBA synthase (encoded by rifK), which catalyzes the terminal step with 95% efficiency from aminoDHS .

Q. How can researchers validate the purity and stability of AHBA for use as a reference standard?

Basic Methodological Guidance

AHBA should be characterized using:

- Nuclear Magnetic Resonance (NMR) : To confirm aromatic proton environments and functional groups (e.g., -NH₂, -OH, -COOH) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To assess purity (>95%) and detect degradation products .

- Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent oxidation or dimerization. Stability under these conditions is typically >2 years .

Q. What genetic tools are used to study AHBA biosynthesis in Amycolatopsis and Streptomyces species?

Advanced Experimental Design

- Gene Knockouts : Inactivation of rifL, rifM, or rifN in Amycolatopsis mediterranei disrupts aminoDAHP formation, reducing AHBA production by >90% .

- Heterologous Expression : Co-expression of rifG–N and rifJ in Streptomyces coelicolor under the act promoter restores AHBA synthesis (~15 mg/L), confirming gene cluster functionality .

- Complementation Assays : Mutants lacking rifH (DAHP synthase homolog) show 1% rifamycin yield vs. wild-type, resolved by plasmid-borne rifH reintroduction .

Q. How do isotopic labeling studies resolve AHBA’s biosynthetic precursors?

Advanced Methodology

- ¹³C/¹⁵N Tracing : Incubation of Amycolatopsis cell-free extracts with [U-¹³C]-phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) labels AHBA’s aromatic ring, confirming PEP + E4P as carbon sources .

- ²H-Labeled DAHP : DAHP (from the classical pathway) does not incorporate into AHBA, excluding crossover between shikimate and aminoshikimate pathways .

Q. What analytical challenges arise in quantifying AHBA during fermentative production?

Advanced Data Contradiction Analysis

- Matrix Interference : Ansamycin-producing strains secrete pigments that absorb at AHBA’s UV maxima (280 nm). Resolution requires LC-MS/MS with selective ion monitoring (SIM) .

- Degradation Artifacts : Acidic fermentation broths promote AHBA dimerization. Neutralize samples to pH 7.0 before analysis .

Q. How do enzyme kinetics studies elucidate AHBA synthase’s catalytic mechanism?

Advanced Mechanistic Insight

- Substrate Specificity : AHBA synthase (RifK) shows 41% efficiency with aminoDHQ vs. 95% with aminoDHS, indicating a preference for dehydrated substrates .

- X-ray Crystallography : Structural studies reveal a conserved active-site lysine residue critical for Schiff base formation during deamination .

Q. What role does AHBA play in modular polyketide synthase (PKS) systems?

Advanced Pathway Engineering

AHBA is loaded onto the PKS starter module via a dedicated adenylation domain. For example, in hygrocin biosynthesis, AHBA is elongated by eight PKS modules using malonyl-CoA and methylmalonyl-CoA extender units . Engineering hybrid PKS systems (e.g., swapping AHBA-loading domains) could enable novel ansamycin analogs .

Q. How can metabolic bottlenecks in AHBA production be addressed?

Advanced Strain Optimization

- Precursor Overexpression : Amplifying aroG (PEP synthase) and tktA (transketolase for E4P) in E. coli increases carbon flux toward AHBA by 3-fold .

- Feedback Inhibition Relief : Site-directed mutagenesis of DAHP synthase (RifH) to desensitize it to tyrosine inhibition improves pathway throughput .

Q. What discrepancies exist between gene knockout and heterologous expression data in AHBA studies?

Advanced Data Reconciliation

- RifG Paradox : rifG knockout in A. mediterranei does not impair rifamycin production, but its omission in heterologous S. coelicolor abolishes AHBA synthesis. This suggests RifG’s role is context-dependent, possibly compensated by host enzymes in native strains .

- Methodological Controls : Use transcriptional profiling (RNA-seq) to identify backup pathways in knockout strains .

Q. How does AHBA contribute to non-ansamycin natural products?

Emerging Research Directions

Recent studies implicate AHBA as a precursor in:

属性

IUPAC Name |

3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJHSFTZVMSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226947 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-71-1 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。